Pyrrolidin-3-YL-acetic acid tert-butyl ester

描述

Systematic Nomenclature and Structural Identification

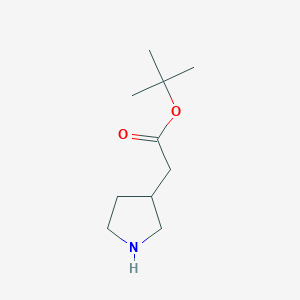

The compound is systematically named tert-butyl 2-(pyrrolidin-3-yl)acetate according to IUPAC rules. Its molecular formula is C₁₀H₁₉NO₂ , with a molecular weight of 185.26 g/mol . The structure consists of a five-membered pyrrolidine ring (a saturated nitrogen heterocycle) substituted at the 3-position with an acetic acid moiety, which is further esterified with a tert-butyl group.

Key Structural Features:

- Pyrrolidine Core : A saturated five-membered ring containing one nitrogen atom, contributing to its basicity and conformational flexibility.

- Acetic Acid Tert-Butyl Ester : The ester group at the 3-position enhances steric bulk and protects the carboxylic acid functionality during synthetic manipulations.

The SMILES notation for the compound is CC(C)(C)OC(=O)CC1CCNC1 , which encodes the tert-butyl ester (OC(=O)C(C)(C)C) linked to the pyrrolidine ring via a methylene bridge.

Synonyms and Registry Numbers:

| Property | Value |

|---|---|

| CAS Registry Number | 783301-96-2 |

| PubChem CID | 53350396 |

| Common Synonyms | tert-Butyl 2-pyrrolidin-3-ylacetate; 3-Pyrrolidineacetic acid tert-butyl ester |

The tert-butyl group serves as a protective moiety for carboxylic acids, a strategy widely employed in peptide synthesis and organic reactions to prevent undesired side reactions.

Historical Development in Heterocyclic Chemistry

The synthesis and application of pyrrolidine derivatives have evolved significantly since the 19th century. Pyrrolidine itself was first isolated in 1885 and recognized for its role in alkaloids such as nicotine and hygrine. The development of pyrrolidine-based compounds accelerated in the mid-20th century with advances in catalytic hydrogenation and cyclization techniques.

Milestones in Pyrrolidine Chemistry:

Early Synthetic Methods :

- The Kellogg method (1969) utilized photochemical ring contraction of pyridines to generate pyrrolidine derivatives, though yields were modest.

- Putrescine Cyclization : A 1958 patent described the synthesis of pyrrolidine via heating putrescine (1,4-diaminobutane) with nickel catalysts, producing ammonia as a byproduct.

Modern Advances :

- Iridium-Catalyzed Reductive Cyclization : Recent methods employ iridium complexes to generate azomethine ylides, enabling stereoselective [3+2] cycloadditions for functionalized pyrrolidines.

- Photo-Promoted Ring Contraction : A 2025 study demonstrated the conversion of pyridines to pyrrolidines using silylborane under light irradiation, offering a route to 2-azabicyclo[3.1.0]hexene intermediates.

The introduction of tert-butyl ester groups marked a pivotal advancement in protecting strategies. This moiety’s stability under acidic and basic conditions made it indispensable for multi-step syntheses, particularly in medicinal chemistry where pyrrolidine scaffolds are prevalent. For example, pyrrolidine-2,3-diones and related derivatives have been explored as intermediates for antibiotics and enzyme inhibitors.

Role in Drug Discovery:

Pyrrolidine rings are featured in over 59% of FDA-approved drugs, including antihistamines (e.g., procyclidine) and cognitive enhancers (e.g., piracetam). The tert-butyl ester variant discussed here facilitates the synthesis of such molecules by masking reactive carboxyl groups during ring-functionalization steps.

属性

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIYBQSFAAAGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693620 | |

| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783301-96-2 | |

| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The primary preparation method for Pyrrolidin-3-YL-acetic acid tert-butyl ester involves the nucleophilic substitution reaction between a pyrrolidine derivative and tert-butyl chloroacetate in the presence of a suitable base. This reaction forms the ester linkage by alkylation of the pyrrolidine nitrogen or carbon adjacent to the nitrogen, depending on the substrate and conditions.

- Reactants: Pyrrolidine or substituted pyrrolidine + tert-butyl chloroacetate

- Conditions: Presence of base (e.g., triethylamine or other organic bases), solvent (often an aprotic solvent such as tetrahydrofuran or dichloromethane), controlled temperature

- Outcome: Formation of tert-butyl 2-(pyrrolidin-3-yl)acetate

This method is analogous to classical esterification via alkylation and is favored due to its straightforwardness and relatively high yield.

Detailed Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrrolidine derivative | Commercially available or synthesized via known methods | Purity of pyrrolidine affects overall yield |

| 2 | Reaction with tert-butyl chloroacetate | Pyrrolidine + tert-butyl chloroacetate + base (e.g., triethylamine) in aprotic solvent | Temperature maintained between 0°C to room temperature to control reaction rate |

| 3 | Work-up and purification | Extraction, washing, drying, and purification by column chromatography or recrystallization | Purity confirmed by NMR, MS, and HPLC |

This procedure allows for the selective formation of the tert-butyl ester without hydrolysis or side reactions under controlled conditions.

Research Findings and Optimization

- Yield and Purity: The reaction between pyrrolidine derivatives and tert-butyl chloroacetate generally provides good yields (typically above 70%) with high purity when appropriate bases and solvents are used.

- Cleavage of tert-butyl Ester: The tert-butyl group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free acetic acid derivative, facilitating further synthetic transformations.

- Stereochemistry: While the basic preparation produces racemic mixtures, the use of chiral starting materials or chiral auxiliaries in the ring closure steps (as described in the patent) can yield optically active derivatives, important for pharmaceutical applications.

- Safety and Handling: The compound should be handled with standard laboratory safety protocols, including use of gloves and eye protection, and stored away from heat and incompatible materials.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkylation with tert-butyl chloroacetate | Pyrrolidine derivatives + tert-butyl chloroacetate | Base (triethylamine), aprotic solvent, 0°C to RT | Simple, high yield, straightforward | Limited stereochemical control |

| Ring closure from protected hydroxybutane derivatives (patented method) | 1,2,4-trihydroxybutane derivatives with protected hydroxy groups | Primary amines, pressure, elevated temperature, protecting groups | Enables optically active products, versatile | Multi-step, requires protection/deprotection |

| Acidic cleavage of tert-butyl ester | tert-butyl ester intermediate | Acidic conditions (e.g., TFA) | Converts ester to acid for further reactions | Requires careful control to avoid side reactions |

化学反应分析

Pyrrolidin-3-YL-acetic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

科学研究应用

Medicinal Chemistry

Pyrrolidin-3-yl-acetic acid tert-butyl ester has garnered attention due to its potential pharmacological properties. Research indicates that derivatives of pyrrolidine exhibit various biological activities, including:

- Neuropharmacology : Compounds related to pyrrolidine structures have been studied for their interactions with neuronal nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

- Anticancer Activity : Some studies have suggested that pyrrolidine derivatives may possess anticancer properties, although more research is needed to elucidate the mechanisms involved.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of complex molecules : this compound can be transformed into other biologically active compounds through functional group modifications.

- Flow chemistry applications : Recent advancements in flow microreactor systems have enhanced the efficiency of synthesizing tertiary butyl esters, including this compound, promoting sustainable practices in organic chemistry .

Case Studies and Research Findings

Research studies investigating the applications of pyrrolidin derivatives have yielded promising results:

- Neuropharmacological Studies : A study demonstrated that certain pyrrolidine derivatives could modulate receptor activity, suggesting potential therapeutic applications in treating neurological disorders.

- Synthetic Methodologies : Innovative synthetic routes utilizing flow chemistry have been developed, showcasing the compound's applicability in creating diverse chemical entities efficiently.

作用机制

The mechanism of action of pyrrolidin-3-YL-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and reactivities of Pyrrolidin-3-YL-acetic acid tert-butyl ester and related compounds from the evidence:

*Note: Data for this compound are estimated based on analogs.

Key Observations:

Functional Group Diversity :

- The tert-butyl ester group is common across analogs, but substituents vary widely (e.g., azido, chloroacetyl, ethynyl). These groups dictate reactivity:

- Azido (CAS 429673-78-9): Enables Huisgen cycloaddition for bioconjugation .

- Chloroacetyl (CAS 1353998-29-4): Acts as a leaving group for nucleophilic substitutions .

- Ethynyl (DA-42946): Facilitates Sonogashira coupling for carbon-carbon bond formation .

Molecular Weight and Solubility :

- Tert-butyl esters generally increase lipophilicity. For example, the azido-methoxy derivative (242.27 g/mol) has higher polarity due to the azido group, whereas the ethynyl-hydroxy analog (211.26 g/mol) may exhibit moderate aqueous solubility via H-bonding .

Protection Strategy :

- Carbamates (e.g., ) protect amines, while tert-butyl esters shield carboxylic acids. Cleavage conditions differ: carbamates require strong acids (e.g., HCl/dioxane), whereas tert-butyl esters hydrolyze under milder acidic conditions .

生物活性

Pyrrolidin-3-YL-acetic acid tert-butyl ester (abbreviated as PBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PBA features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of PBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrolidine structure allows for specific binding that can modulate cellular pathways involved in:

- Cell growth

- Apoptosis

- Signal transduction

These interactions suggest that PBA may play a role in regulating important physiological processes.

Antimicrobial Properties

Research indicates that PBA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Effects

PBA has been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60). The compound induces apoptosis through mechanisms involving caspase activation and cell cycle arrest.

Table 1: Summary of Biological Activities of PBA

Case Studies

- Anticancer Study : A study evaluated the effects of PBA on HL-60 cells, revealing an IC50 value of 12 µM, indicating significant cytotoxicity. Flow cytometry analysis showed increased apoptosis rates compared to control groups .

- Antimicrobial Study : In a series of tests, PBA demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections.

Synthesis and Derivatives

PBA can be synthesized through various chemical pathways involving the reaction of pyrrolidine derivatives with acetic acid derivatives. This versatility allows for the development of numerous analogs with potentially enhanced biological activities.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine formation | Pyrrolidine + Acetic Anhydride | 85 |

| Esterification | Pyrrolidin-3-YL-acetic acid + tert-butyl alcohol | 90 |

常见问题

Q. What synthetic routes are commonly used to prepare Pyrrolidin-3-YL-acetic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves protecting group strategies, such as introducing the tert-butyl ester via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often formed using Boc (tert-butoxycarbonyl) protection under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Oxidative [3+2] cycloaddition has been reported for structurally similar pyrrolidine derivatives, requiring controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions . Yield optimization depends on stoichiometric ratios of reagents (e.g., tert-butyl acetoacetate equivalents) and solvent polarity (e.g., dichloromethane vs. THF) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR : H and C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and pyrrolidine ring protons (δ 2.5–3.5 ppm for H-3 and H-4) .

- IR : The ester carbonyl stretch appears at ~1720–1740 cm⁻¹, while the pyrrolidine N–H (if unprotected) shows absorption near 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₂₁NO₃: calc. 215.15, observed 215.14) .

Q. How can researchers purify this compound, and what are common contaminants?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Contaminants often include unreacted starting materials (e.g., tert-butyl acetoacetate) or byproducts from incomplete Boc deprotection. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in catalytic applications?

The tert-butyl group’s steric bulk reduces nucleophilic attack at the ester carbonyl, enhancing stability in acidic or basic media. This property is exploited in peptide synthesis, where the ester acts as a transient protecting group . Electronic effects (e.g., inductive withdrawal) can modulate the pyrrolidine ring’s basicity, impacting ligand-metal coordination in catalysis .

Q. What strategies resolve contradictory data in literature regarding the compound’s stability under varying pH conditions?

Contradictions arise from differing experimental setups. For example, hydrolysis rates vary significantly in aqueous vs. organic-aqueous biphasic systems. A systematic study using HPLC to monitor degradation at pH 2–12 revealed maximum stability at pH 5–7 (t₁/₂ > 48 hours), with accelerated hydrolysis under strongly acidic/basic conditions .

Q. How can researchers analyze and mitigate side reactions during functionalization of the pyrrolidine ring?

Common side reactions include over-alkylation or ring-opening. LC-MS and H NMR kinetics help identify intermediates. For instance, during amidation, competing N-acylation can be suppressed by using bulky bases (e.g., DIPEA) and low temperatures (−20°C) .

Q. How does the tert-butyl ester moiety affect the compound’s pharmacokinetic properties in preclinical studies?

The ester enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Metabolic studies in vitro (hepatocyte assays) show rapid esterase-mediated hydrolysis to the free acid, necessitating prodrug strategies for sustained activity .

Methodological Notes

- Data Contradictions : Cross-validate analytical results using orthogonal techniques (e.g., NMR + IR + HRMS) to address discrepancies in functional group assignments .

- Experimental Design : Include control reactions (e.g., tert-butyl ester hydrolysis under identical conditions) to isolate specific reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。